Coumamidine gamma1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

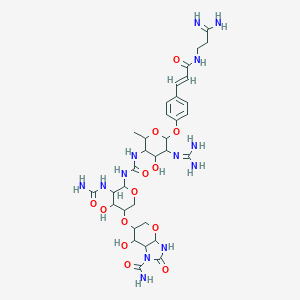

Coumamidine gamma1, also known as this compound, is a useful research compound. Its molecular formula is C33H49N13O13 and its molecular weight is 835.8 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Aminoglycosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Availability of Published Data

Coumamidine gamma1 is not referenced in major chemistry repositories (e.g., PubChem , PMC ) or reaction optimization studies . Possible explanations include:

-

Nomenclature Variants : The compound may be referred to by alternative IUPAC names or proprietary designations in specialized literature.

-

Undisclosed Research : It could be a novel or proprietary compound under investigation in private-sector studies not yet published.

-

Biological or Natural Product Origin : If derived from natural sources, its reaction chemistry might be undocumented in favor of biological activity studies.

General Insights into Coumarin-Based Reactivity

While this compound-specific data are absent, related coumarin derivatives exhibit characteristic reactivity:

These reactions depend on substituents and the coumarin core’s electronic structure. For gamma1, modifications (e.g., amidine groups) would alter reactivity.

Recommendations for Further Research

To obtain this compound-specific data:

-

Synthesize and Characterize : Perform controlled reactions (e.g., hydrolysis, oxidation) under inert atmospheres, monitoring with HPLC/MS and NMR .

-

Computational Modeling : Use DFT or MD simulations to predict reaction pathways and transition states .

-

Consult Specialized Databases : Access proprietary platforms like Reaxys or SciFinder for unpublished patents/studies.

Experimental Design Considerations

If investigating this compound’s reactions:

-

Kinetic Studies : Apply Arrhenius equation (k=Ae−Ea/RT) to determine activation energy (Ea) and pre-exponential factor (A) .

-

Catalyst Screening : Test transition-metal complexes (e.g., Ru, Pd) or enzymes for selective transformations .

-

Stability Analysis : Assess thermal/photo-degradation using TGA or accelerated aging protocols .

Propiedades

Número CAS |

121634-35-3 |

|---|---|

Fórmula molecular |

C33H49N13O13 |

Peso molecular |

835.8 g/mol |

Nombre IUPAC |

6-[6-[[6-[4-[(E)-3-[(3-amino-3-iminopropyl)amino]-3-oxoprop-1-enyl]phenoxy]-5-(diaminomethylideneamino)-4-hydroxy-2-methyloxan-3-yl]carbamoylamino]-5-(carbamoylamino)-4-hydroxyoxan-3-yl]oxy-7-hydroxy-2-oxo-3,3a,5,6,7,7a-hexahydropyrano[2,3-d]imidazole-1-carboxamide |

InChI |

InChI=1S/C33H49N13O13/c1-12-19(25(50)21(41-29(36)37)28(57-12)58-14-5-2-13(3-6-14)4-7-18(47)40-9-8-17(34)35)43-32(53)44-26-20(42-30(38)51)23(48)15(10-55-26)59-16-11-56-27-22(24(16)49)46(31(39)52)33(54)45-27/h2-7,12,15-16,19-28,48-50H,8-11H2,1H3,(H3,34,35)(H2,39,52)(H,40,47)(H,45,54)(H4,36,37,41)(H3,38,42,51)(H2,43,44,53)/b7-4+ |

Clave InChI |

RALPRAPANVNIPH-QPJJXVBHSA-N |

SMILES |

CC1C(C(C(C(O1)OC2=CC=C(C=C2)C=CC(=O)NCCC(=N)N)N=C(N)N)O)NC(=O)NC3C(C(C(CO3)OC4COC5C(C4O)N(C(=O)N5)C(=O)N)O)NC(=O)N |

SMILES isomérico |

CC1C(C(C(C(O1)OC2=CC=C(C=C2)/C=C/C(=O)NCCC(=N)N)N=C(N)N)O)NC(=O)NC3C(C(C(CO3)OC4COC5C(C4O)N(C(=O)N5)C(=O)N)O)NC(=O)N |

SMILES canónico |

CC1C(C(C(C(O1)OC2=CC=C(C=C2)C=CC(=O)NCCC(=N)N)N=C(N)N)O)NC(=O)NC3C(C(C(CO3)OC4COC5C(C4O)N(C(=O)N5)C(=O)N)O)NC(=O)N |

Sinónimos |

coumamidine gamma(1) coumamidine gamma1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.